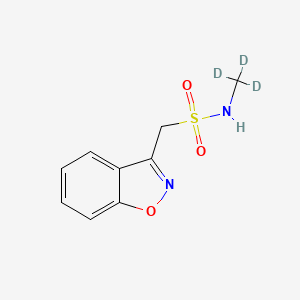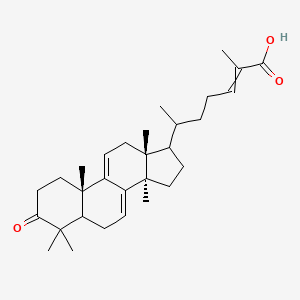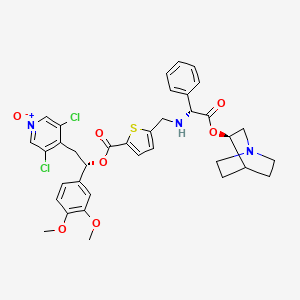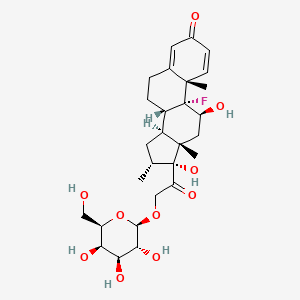![molecular formula C30H29ClN6O B12430244 N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloroimidazo[1,2-b]pyridazinyl group, an ethynyl linkage, and a dihydroindene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps, including the formation of the chloroimidazo[1,2-b]pyridazinyl intermediate, followed by the introduction of the ethynyl group and subsequent coupling with the dihydroindene carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloroimidazo[1,2-b]pyridazinyl moiety.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
Uniqueness
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C30H29ClN6O |
|---|---|
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38) |
Clé InChI |
UKRXMBYVZRAMAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)

![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)


![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)


